2,4,6-trimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]benzamide
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Overview
Description
2,4,6-trimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with three methyl groups at positions 2, 4, and 6 Additionally, it contains a morpholine ring and a thiophene ring attached to the ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2,4,6-trimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Attachment of the Morpholine Ring: The morpholine ring can be introduced by reacting the benzamide with 2-(morpholin-4-yl)ethylamine under appropriate conditions.
Introduction of the Thiophene Ring: The thiophene ring can be attached via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of protein-ligand interactions.
Industry: It can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the morpholine and thiophene rings may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4,6-trimethyl-N-[2-(piperidin-4-yl)-2-(thiophen-3-yl)ethyl]benzamide: Similar structure but with a piperidine ring instead of a morpholine ring.
2,4,6-trimethyl-N-[2-(morpholin-4-yl)-2-(furan-3-yl)ethyl]benzamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The unique combination of the morpholine and thiophene rings in 2,4,6-trimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]benzamide may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,4,6-trimethyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-14-10-15(2)19(16(3)11-14)20(23)21-12-18(17-4-9-25-13-17)22-5-7-24-8-6-22/h4,9-11,13,18H,5-8,12H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQDGZIZKFWIKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NCC(C2=CSC=C2)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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